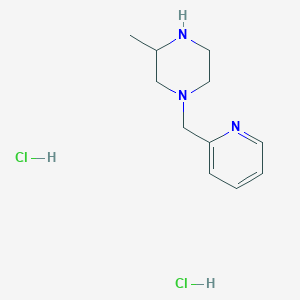

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride

Description

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride (CAS: 1803571-65-4) is a piperazine derivative with a molecular formula of C₁₁H₁₇N₃·2HCl and a molecular weight of 264.19 g/mol . The compound features a pyridin-2-ylmethyl group attached to the piperazine ring, along with a methyl substituent at the 3-position. Its structure enables unique electronic interactions, such as photo-induced electron transfer (PET) when integrated into fluorophores, which is critical for applications in optical sensing and metal ion detection .

Properties

IUPAC Name |

3-methyl-1-(pyridin-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWCXSYLKHRVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has garnered attention for its interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. Research indicates that derivatives of this compound may have potential as antipsychotic and antidepressant agents. In vitro studies have shown that modifications to the piperazine or pyridine moieties can significantly alter receptor binding profiles and pharmacological effects, making it a candidate for further investigation in mood disorders and schizophrenia treatment.

Case Study: Neurotransmitter Interaction

A study examining the binding affinity of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride to various receptors revealed that the compound exhibits a higher affinity for serotonin receptors compared to other similar compounds. This suggests its potential role in developing targeted therapies for psychiatric conditions.

Environmental Applications

Pollutant Remediation

The compound is explored for its role in environmental remediation processes, particularly in capturing or breaking down pollutants. Studies have demonstrated its effectiveness in reducing levels of certain environmental contaminants, contributing to cleaner air and water.

Methods of Application

It is utilized in the synthesis of compounds designed to interact with pollutants, enhancing their breakdown or removal from contaminated sites. For example, it has been used as a precursor in the development of novel adsorbents for heavy metal ions from wastewater.

Nanotechnology

Nanomaterials Development

this compound is also applied in the synthesis of nanomaterials with enhanced properties such as increased reactivity or selectivity. It serves as a stabilizing agent to control the size and shape of nanoparticles, which are crucial for applications in drug delivery systems and electronic devices.

Performance Enhancement

Nanomaterials synthesized using this compound have shown improved performance metrics in various applications, including targeted drug delivery and catalysis. The unique chemical structure allows for modifications that can tailor these nanomaterials for specific uses.

Chemical Synthesis

Building Block in Organic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for more complex molecular architectures. Its ability to undergo nucleophilic substitutions and electrophilic aromatic substitutions makes it valuable in creating diverse chemical entities .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism of action depends on the specific application and biological system. It may involve binding to receptors, enzymes, or other proteins, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Piperazine derivatives are distinguished by their substitution patterns, which dictate their physicochemical and biological properties. Below is a structural comparison:

Key Observations :

- Pyridinylmethyl groups (as in the target compound) enhance metal-binding capacity, making it suitable for sensor applications .

- Aryl substituents (e.g., trimethoxybenzyl in Trimetazidine) improve lipophilicity and pharmacokinetic profiles .

- Bulky groups (e.g., in Cetirizine) are critical for receptor selectivity .

Physicochemical Properties

Thermal Stability

Data from thermogravimetric analysis (TGA) of piperazine salts :

| Compound | Mass Loss (%) | Temperature Range (°C) | Cause of Mass Loss |

|---|---|---|---|

| Piperazine dihydrochloride | 13.90% | 25–190 | Loss of water |

| Piperazine hydrochloride | 5.08% | 25–140 | Volatile solvents |

| Target compound (Inferred) | ~10–15% | 25–200 | Likely dehydration + solvent |

The methyl and pyridinyl groups in the target compound may increase thermal stability compared to simpler salts due to reduced hygroscopicity.

Acid-Base Behavior

Piperazine dihydrochloride has pKa values of 5.32 (pK₁) and 9.70 (pK₂) at infinite dilution . Substituents alter these values:

- Electron-donating groups (e.g., methyl) increase basicity.

Toxicity Profiles

Biological Activity

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally related to various biologically active molecules, which makes it a candidate for further investigation into its therapeutic properties.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a piperazine ring substituted with a pyridine moiety, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that piperazine derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to 3-Methyl-1-(pyridin-2-ylmethyl)piperazine have demonstrated significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some piperazine derivatives have been investigated for their potential anticancer effects. They may act by inhibiting specific kinases or other molecular targets involved in cell proliferation and survival .

- Neuropharmacological Effects : Compounds with similar structures have been studied for their interactions with neurotransmitter receptors, including histamine and sigma receptors. These interactions suggest potential applications in treating neurological disorders .

Antimicrobial Activity

A study assessing the antimicrobial properties of piperazine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The presence of halogen substituents was noted to enhance bioactivity significantly .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Anticancer Activity

Research has indicated that some piperazine derivatives can inhibit cancer cell lines by targeting specific pathways involved in tumor growth. For example, compounds were shown to induce apoptosis in cancer cells through mechanisms involving cyclin-dependent kinase inhibition .

Neuropharmacological Studies

Investigations into the neuropharmacological effects of piperazine derivatives revealed their potential as dual-action drugs targeting both histamine H3 receptors and sigma receptors. This dual targeting could lead to improved treatments for conditions such as schizophrenia and Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives:

- Pain Management : A study on sigma receptor antagonists demonstrated that certain piperazine compounds could enhance opioid analgesia while reducing neuropathic pain symptoms in animal models .

- Cognitive Disorders : Compounds with high affinity for histamine H3 receptors showed promise in preclinical models for treating cognitive deficits associated with Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride?

- Methodology : Use a two-step approach: (1) React piperazine derivatives (e.g., piperazine hexahydrate) with substituted pyridinylmethyl halides in anhydrous ethanol under reflux. (2) Treat the product with concentrated HCl to form the dihydrochloride salt. Cooling the reaction mixture in an ice bath enhances crystallization, and washing with cold ethanol improves purity . Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. What purification methods are recommended for isolating the compound?

- Methodology : Recrystallization from ethanol/water mixtures is effective. For impurities like unreacted starting materials, use column chromatography with a gradient of dichloromethane/methanol (95:5 to 85:15). Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) and ensure >95% purity for experimental use .

Q. How should the compound be stored to ensure stability?

- Methodology : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation. Avoid long-term storage (>6 months) due to potential hydrolysis or toxic byproduct formation .

Advanced Research Questions

Q. How can the pKa values of this compound be determined for buffer system applications?

- Methodology : Perform potentiometric titration with standardized NaOH. Use a glass electrode calibrated at 25°C. Calculate pKa values using the Debye-Hückel equation for ionic strength corrections. For example, extrapolate pK1 and pK2 values to infinite dilution (e.g., pK1 ≈ 5.32, pK2 ≈ 9.70 for related piperazine dihydrochlorides) . Validate results with hydrogen electrode measurements for high-precision applications .

Q. What analytical techniques are suitable for structural characterization?

- Methodology :

- NMR : Use - and -NMR in DO to confirm protonation states and substituent positions.

- X-ray crystallography : Grow single crystals via slow evaporation from ethanol/water mixtures to resolve the crystal lattice and chloride ion coordination .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHClN: 308.10) .

Q. How can researchers assess the compound’s toxicity profile in biological assays?

- Methodology :

- In vitro : Conduct MTT assays on human cell lines (e.g., HEK293) at concentrations 0.1–10 mM. Compare cytotoxicity to piperazine dihydrochloride (reference LD > 500 mg/kg in rodents) .

- In vivo : Follow OECD Guideline 423 for acute oral toxicity in rodents, monitoring neurological effects (e.g., tremors, respiratory depression) linked to piperazine derivatives .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodology :

- Standardize synthesis protocols (e.g., strict temperature control during HCl addition).

- Use orthogonal analytical methods (HPLC, NMR) to validate each batch.

- Include internal reference standards (e.g., glycylglycine) in buffer preparations to normalize pH-dependent activity variations .

Contradictions and Resolutions in Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.